4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride

Description

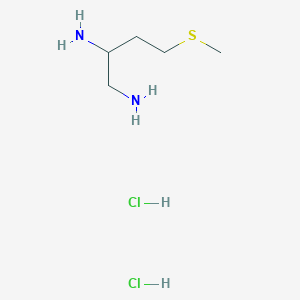

4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride is an aliphatic diamine salt characterized by a four-carbon chain (butane backbone) with a methylsulfanyl (-SCH₃) group at the fourth carbon and two amine groups at positions 1 and 2. The dihydrochloride salt form enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

4-methylsulfanylbutane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S.2ClH/c1-8-3-2-5(7)4-6;;/h5H,2-4,6-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONZZHAWPJHPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The compound 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride can be prepared through a multi-step process involving:

- Synthesis of the 4-(methylthio)butane backbone with hydroxyl or oxo substituents,

- Reduction or amination steps to introduce the 1,2-diamine functionality,

- Formation of the dihydrochloride salt by reaction with hydrochloric acid.

Key Synthetic Steps and Conditions

Detailed Research Findings

Catalytic Hydrogenation : The reduction of 4-methylthio-2-oxo-1-butanol to 4-(methylthio)butane-1,2-diol is efficiently catalyzed by Raney nickel under mild conditions (60 °C, 1 MPa H2) in aqueous media, achieving high yields (~90%) with minimal side products.

Amination Strategy : The diol intermediate can be converted to the diamine by reductive amination or direct amination methods using ammonia or amine donors in the presence of transition metal catalysts. Control of reaction pH and temperature is crucial to maximize diamine formation and minimize byproducts such as cyclic amides or ring-closed species.

Salt Formation : The free diamine is converted to the dihydrochloride salt by reaction with hydrochloric acid. This step may be performed by dissolving the diamine in an appropriate solvent and adding HCl gas or aqueous HCl, followed by isolation of the crystalline dihydrochloride salt. The salt form enhances stability, solubility, and ease of handling.

Solvent and Catalyst Considerations

Solvents : Polar protic solvents such as water and alcohols are preferred for hydrogenation and amination steps. Dipolar aprotic solvents (e.g., DMSO) may be used in decarboxylation or other intermediate steps but less common for this compound.

Catalysts : Raney nickel is the catalyst of choice for hydrogenation due to its high activity and selectivity. Other transition metal catalysts (Pd, Pt, Co) may be employed depending on availability and desired reaction conditions.

Reaction Conditions Summary Table

| Parameter | Optimal Range/Value | Comments |

|---|---|---|

| Hydrogenation Temp. | 20–100 °C | 60 °C typical for Raney Ni |

| Hydrogen Pressure | ~1 MPa (10 atm gauge) | Ensures efficient reduction |

| Catalyst Loading | 0.001–1 wt% (metal basis) | Adjusted based on scale |

| Solvent | Water or alcohol (e.g., ethanol) | Polar protic solvents preferred |

| Reaction Time | 4–8 hours | Monitored by chromatography |

| pH for Amination | Neutral to slightly basic | Avoids side reactions |

| Salt Formation | Room temperature | HCl gas or aqueous HCl |

3 Summary

The preparation of this compound is best achieved via a multi-step synthesis starting from 4-methylthio-2-oxo-1-butanol, which is hydrogenated to the corresponding diol using Raney nickel catalysts under mild aqueous conditions. Subsequent amination yields the diamine, which is then converted to the dihydrochloride salt by treatment with hydrochloric acid. This approach is supported by patent literature and chemical data sources, providing robust, scalable, and high-yielding methods for industrial and research applications.

Chemical Reactions Analysis

4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antioxidant Activity

Research has indicated that derivatives of diamines can exhibit significant antioxidant properties. Compounds similar to 4-(Methylsulfanyl)butane-1,2-diamine have been studied for their ability to scavenge free radicals and inhibit oxidative stress-related damage in cells. Such properties are crucial in developing therapeutics for conditions like cancer and neurodegenerative diseases.

Anti-inflammatory Effects

Compounds with similar structural motifs have shown efficacy in reducing inflammation. For instance, studies on pteridine derivatives have demonstrated their role as inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways. This suggests that 4-(Methylsulfanyl)butane-1,2-diamine could be explored for its potential anti-inflammatory applications in treating diseases such as rheumatoid arthritis and inflammatory bowel disease .

Drug Development

The compound's structure allows for modifications that can enhance its biological activity. It can serve as a scaffold for synthesizing new pharmacological agents targeting various diseases. For example, the incorporation of different substituents on the amine groups can lead to compounds with improved potency and selectivity against specific biological targets.

Case Studies

Several studies have focused on compounds related to 4-(Methylsulfanyl)butane-1,2-diamine:

- Study on Antioxidant Properties : A series of N-substituted diamines were synthesized and evaluated for their radical scavenging abilities. These studies found that certain derivatives exhibited potent antioxidant activities comparable to established antioxidants .

- Anti-inflammatory Research : In vivo studies involving similar diamine derivatives demonstrated significant reductions in inflammatory markers in animal models of colitis. These findings support the potential use of such compounds in treating inflammatory disorders .

Comparative Data Table

| Property/Activity | 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride | Similar Compounds (e.g., Pteridine Derivatives) |

|---|---|---|

| Antioxidant Activity | Potentially high | High (IC50 values down to 100 nM) |

| Anti-inflammatory Activity | Under investigation | Significant reduction in inflammatory markers |

| Solubility | High (dihydrochloride form) | Varies; often enhanced by hydrochloride forms |

| Drug Development Potential | High; structural modifications possible | High; diverse functionalization strategies |

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride and related dihydrochloride salts:

Key Comparative Insights

Aliphatic vs. Aromatic Backbones

- This compound : The aliphatic backbone provides conformational flexibility, favoring applications requiring dynamic interactions (e.g., chelating metals or stabilizing proteins). The methylsulfanyl group may enhance hydrophobicity compared to purely polar amines .

- Aromatic Diamines (e.g., 4-Methoxy/Nitro derivatives) : Rigid aromatic systems enable π-π stacking and electronic tuning. For example, the methoxy group in 4-Methoxybenzene-1,2-diamine dihydrochloride donates electrons, increasing reactivity in electrophilic substitutions, whereas the nitro group in 4-nitrobenzene-1,2-diamine dihydrochloride withdraws electrons, making it suitable for reduction reactions .

Heterocyclic vs. Linear Structures

- 1,3-Dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride : The pyrazole ring introduces planarity and hydrogen-bonding sites, which are advantageous in drug design (e.g., kinase inhibitors). The methylsulfanyl group may modulate solubility and metabolic stability .

Substituent Effects

- Fluorine Substituents : The (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride leverages fluorine’s electronegativity to improve binding affinity in bioactive molecules, a feature absent in the target compound .

- Sulfur-Containing Groups : Both the target compound and the pyrazole derivative include -SCH₃, but the aliphatic chain vs. heterocyclic backbone alters their electronic environments. Sulfur in aliphatic systems may participate in redox reactions, while in heterocycles, it contributes to aromaticity .

Biological Activity

4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride, also known by its CAS number 1432679-04-3, is a compound that has garnered interest in various biological applications. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C5H14Cl2N2S

- Molecular Weight : 201.15 g/mol

- Physical State : Typically found as a dihydrochloride salt in crystalline form.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors indicates potential interactions with amino acid decarboxylases and other related enzymes.

- Receptor Binding : The compound may exhibit affinity for certain neurotransmitter receptors, particularly those involved in the modulation of serotonin and dopamine pathways. This suggests potential applications in neuropharmacology.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various diamine derivatives, including this compound. Results indicated that this compound exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 20 µg/mL to 50 µg/mL, suggesting potential use as a therapeutic agent against infections caused by resistant bacterial strains.

Study 2: Neuropharmacological Effects

Research focusing on the neuropharmacological properties of diamine compounds revealed that this compound could influence serotonin receptor activity. In vitro assays demonstrated that the compound could enhance serotonin signaling pathways, which may have implications for treating mood disorders.

Study 3: Cytotoxicity Assessment

A cytotoxicity study evaluated the effects of this compound on various cancer cell lines. The compound induced significant cell death at concentrations as low as 15 µM, indicating its potential as an anticancer agent. Further analysis revealed that the mechanism involved apoptosis through caspase activation pathways.

Q & A

Basic Questions

Q. What are the key steps in synthesizing and characterizing 4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride?

- Synthesis : The compound is typically synthesized via a two-step process: (1) preparation of the primary diamine (4-(Methylsulfanyl)butane-1,2-diamine) through nucleophilic substitution or reductive amination, followed by (2) salt formation using hydrochloric acid under controlled pH conditions.

- Characterization : Techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the methylsulfanyl group and amine proton environments.

- Mass spectrometry (MS) for molecular ion verification.

- X-ray crystallography (using programs like SHELXL ) for absolute configuration determination.

- Elemental analysis to validate stoichiometry of the dihydrochloride salt .

Q. Which analytical methods are recommended to assess the purity and stability of this compound?

- Purity Analysis :

- High-performance liquid chromatography (HPLC) with UV detection, using buffer systems (e.g., sodium acetate and 1-octanesulfonate at pH 4.6 ) to resolve impurities.

- Ion chromatography to quantify chloride content in the dihydrochloride salt.

- Stability Testing :

- Thermogravimetric analysis (TGA) to evaluate decomposition temperatures.

- Long-term storage studies at 4°C in desiccated, amber vials to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography) for this compound?

- Multi-Technique Validation :

- Compare NMR chemical shifts with computational predictions (DFT calculations) to identify discrepancies caused by solvent effects or proton exchange.

- Use single-crystal X-ray diffraction (via SHELX ) to confirm bond lengths/angles and resolve ambiguities in stereochemistry.

- Cross-validate with IR spectroscopy to detect hydrogen bonding or protonation states affecting spectral data .

Q. What experimental strategies are effective for studying interactions between this compound and biomolecules?

- Derivatization Approaches :

- Functionalize the amine groups with fluorescent probes (e.g., dansyl chloride) to track binding via fluorescence quenching or polarization assays.

- Biophysical Methods :

- Isothermal titration calorimetry (ITC) to measure binding thermodynamics with proteins or DNA.

- Surface plasmon resonance (SPR) for real-time kinetic analysis of molecular interactions .

Q. How can degradation pathways of this compound be systematically investigated under varying pH and temperature conditions?

- Forced Degradation Studies :

- Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at elevated temperatures (40–60°C).

- Monitor degradation products using LC-MS/MS with collision-induced dissociation (CID) to identify fragmentation patterns.

- Mechanistic Insights :

- Use density functional theory (DFT) to model hydrolysis or oxidation pathways of the methylsulfanyl group .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.